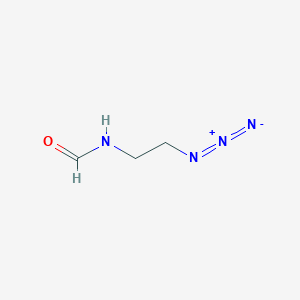

N-(2-Azidoethyl)formamide

Description

Structure

3D Structure

Properties

CAS No. |

873975-38-3 |

|---|---|

Molecular Formula |

C3H6N4O |

Molecular Weight |

114.11 g/mol |

IUPAC Name |

N-(2-azidoethyl)formamide |

InChI |

InChI=1S/C3H6N4O/c4-7-6-2-1-5-3-8/h3H,1-2H2,(H,5,8) |

InChI Key |

PYFOPRHWPVRQDW-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=[N+]=[N-])NC=O |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Azidoethyl Formamide and Analogues

General Approaches to Azidoethylation of Formamide (B127407) Derivatives

The introduction of the 2-azidoethyl group onto a formamide nitrogen is a key transformation for the synthesis of the target compound and its analogues. This can be achieved through several general strategies, primarily involving nucleophilic substitution or the use of specific alkylating agents.

Nucleophilic Substitution Reactions Utilizing Azide (B81097) Sources

One of the most direct and widely employed methods for the synthesis of N-(2-azidoethyl)formamide analogues is through nucleophilic substitution reactions. This approach typically involves the reaction of a formamide derivative bearing a suitable leaving group at the ethyl position with an azide salt. masterorganicchemistry.com

The azide ion (N₃⁻) is a potent nucleophile that can readily displace leaving groups such as halides (e.g., chloro, bromo) or sulfonates (e.g., tosylate, mesylate). masterorganicchemistry.comjournals.co.za The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the azide salt (commonly sodium azide, NaN₃) and promotes the SN2 reaction mechanism. masterorganicchemistry.comuni-muenchen.de

For instance, the synthesis of N-(2-azidoethyl)acetamide, a close analogue, can be achieved by reacting N-(2-chloroethyl)acetamide with sodium azide. chemsynthesis.com Similarly, N-[2-(azidomethyl)phenyl]formamide can be prepared from N-[2-(chloromethyl)phenyl]formamide and sodium azide in DMSO at room temperature. researchgate.net The choice of solvent is crucial, with polar solvents being preferred for their ability to dissolve both the substrate and the azide source.

| Starting Material | Reagent | Solvent | Product |

| N-(2-chloroethyl)acetamide | Sodium Azide (NaN₃) | Not Specified | N-(2-azidoethyl)acetamide |

| N-[2-(chloromethyl)phenyl]formamide | Sodium Azide (NaN₃) | DMSO | N-[2-(azidomethyl)phenyl]formamide |

| N-substituted indoline-2,3-dione with a 2-bromoethyl group | Sodium Azide (NaN₃) | DMF | 1-(2-azidoethyl)-6-substitutedindoline-2,3-dione |

Alkylation Strategies with Azidoethyl Transfer Reagents

An alternative to the direct displacement of a leaving group on the formamide derivative is the use of azidoethyl transfer reagents to alkylate the formamide nitrogen. researchgate.netuni-muenchen.de These reagents are molecules that carry a reactive 2-azidoethyl group, which can be transferred to a nucleophilic nitrogen atom. This method offers a streamlined approach to N-azidoethyl-containing molecules. researchgate.netuni-muenchen.de

The development of customizable azidoethyl transfer reagents has expanded the scope and safety of synthesizing N-alkyl-azides. researchgate.netuni-muenchen.de These reagents can be designed to have varying reactivity and substrate compatibility. For example, versatile azidoethyl transfer reagents have been synthesized and used in uniform reaction protocols with various azoles as substrates, demonstrating their broad applicability. researchgate.netuni-muenchen.de This strategy avoids the often harsh conditions required for nucleophilic substitution and can provide a more direct pathway to the desired products. researchgate.net

Multi-step Synthesis of Complex this compound Scaffolds

The synthesis of more complex molecules incorporating the this compound moiety often requires multi-step synthetic sequences. eprajournals.comthieme-connect.com These routes allow for the construction of intricate molecular architectures where the this compound group is a key functional handle for further modifications, such as click chemistry reactions. thieme-connect.comresearchgate.net

A common strategy involves the initial synthesis of a core structure, followed by the introduction of the azidoethyl group. For example, a multi-step synthesis of new isatin-moxifloxacin based 1,2,3-triazole compounds involved the initial reaction of substituted indoline-2,3-dione derivatives with 1,2-dibromoethane (B42909) to introduce a bromoethyl group. This intermediate was then reacted with sodium azide in DMF to yield the corresponding 1-(2-azidoethyl)-6-substituted indoline-2,3-dione. eprajournals.com This azido (B1232118) derivative then serves as a precursor for cycloaddition reactions. eprajournals.com

Continuous-flow technology has also been employed for the multi-step synthesis of related azido compounds, offering advantages in terms of safety and efficiency, particularly when dealing with potentially hazardous azide intermediates. beilstein-journals.orgnih.gov For instance, a three-step continuous-flow process was developed for the synthesis of 2-(azidomethyl)oxazoles, where the final step involved the nucleophilic displacement of a bromide with sodium azide. nih.gov

Stereoselective and Regioselective Synthesis of this compound Derivatives

Achieving stereoselectivity and regioselectivity is a critical challenge in the synthesis of complex organic molecules. For this compound derivatives with chiral centers or multiple reactive sites, controlling the outcome of the reaction is paramount.

Stereoselective synthesis aims to produce a specific stereoisomer of a molecule. In the context of this compound derivatives, if the ethyl chain or the formamide substituent contains a chiral center, stereoselective methods are necessary to obtain the desired enantiomer or diastereomer. While specific examples for this compound are not abundant in the provided search results, the synthesis of other azido compounds, such as 2-azido-2-deoxyglycosides, has been achieved with high stereoselectivity using gold-catalyzed SN2 glycosylation. nih.gov This highlights the potential for applying advanced catalytic methods to control stereochemistry in the synthesis of complex azido-containing molecules.

Regioselective synthesis is crucial when a molecule has multiple sites where a reaction can occur. For example, in the modification of complex molecules like chitosan (B1678972), regioselective synthesis is key. A study on the regioselective sequential modification of chitosan utilized an azide-alkyne click reaction. plos.org This involved the initial protection of the amino groups of chitosan, followed by the introduction of azide and alkyne functionalities in a controlled manner to achieve regioselective derivatization. plos.org Similarly, in the synthesis of N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides, regioselectivity was a key consideration, with different reaction conditions leading to specific regioisomers. nih.gov For this compound derivatives with multiple functional groups, regioselective control would be essential to ensure the azidoethyl group is introduced at the desired position.

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. baseclick.eursc.orgrsc.orgcolab.ws The synthesis of azides, which can be high-energy and potentially hazardous compounds, is an area where green chemistry principles are particularly relevant. beilstein-journals.orgbaseclick.eu

Key aspects of green chemistry in the synthesis of this compound and its analogues include:

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. 1,3-dipolar cycloadditions, a common reaction for azides, are highly atom-economical. baseclick.eu

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents. The azide-alkyne cycloaddition can often be performed in aqueous environments. baseclick.eu

Catalysis: Employing catalytic methods to reduce the amount of reagents needed and to enable reactions under milder conditions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of an efficient catalytic process. rsc.org

Continuous-Flow Synthesis: This technology can improve safety by minimizing the accumulation of hazardous intermediates and enhance efficiency through better process control. beilstein-journals.org Continuous-flow azidation procedures have been shown to be more efficient and greener than traditional batch processes. beilstein-journals.org

Safer Reagents: Developing and using less hazardous reagents. For example, research has focused on creating safer azide transfer reagents. researchgate.netuni-muenchen.de Recent work has also explored altering reactants in the synthesis of sodium azide itself to create a safer, greener, and faster process. rsc.orgrsc.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and sustainable.

Chemical Reactivity and Mechanistic Investigations of N 2 Azidoethyl Formamide

Reactivity of the Azide (B81097) Moiety

The azide group (–N₃) is a cornerstone of "click chemistry" and bioorthogonal reactions due to its unique combination of stability in certain environments and high reactivity towards specific partners. Its reactions are characterized by the release of dinitrogen gas (N₂), a thermodynamically favorable process that drives these transformations forward.

Azide-Alkyne Cycloaddition (Click Chemistry) Mechanisms

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring is a powerful and widely utilized transformation. rsc.org While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, catalyzed versions of this reaction have emerged, offering significant rate enhancements and exquisite control over the product's regiochemistry. rsc.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent example of a "click reaction," celebrated for its reliability, specificity, and biocompatibility under aqueous conditions. rsc.orgnih.gov This reaction exhibits a massive rate acceleration, on the order of 10⁷ to 10⁸, compared to its uncatalyzed counterpart. rsc.org A key feature of CuAAC is its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer when a terminal alkyne is used. rsc.org

The mechanism of CuAAC is understood to be a stepwise process, distinct from the concerted mechanism of the uncatalyzed Huisgen cycloaddition. researchgate.net The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from a terminal alkyne. uq.edu.au This step is crucial and is facilitated in aqueous media. rsc.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, by a reducing agent like sodium ascorbate. rsc.org The azide, in this case, N-(2-Azidoethyl)formamide, then coordinates to the copper acetylide. This pre-complexation orients the reactants for the subsequent intramolecular cyclization. uq.edu.au The reaction proceeds through a six-membered copper-containing intermediate, which then collapses to the stable triazole product, regenerating the copper(I) catalyst for the next cycle. researchgate.netuq.edu.au The use of chelating ligands, such as tris((1-benzyl-4-triazolyl)methyl)amine (TBTA), can further stabilize the Cu(I) oxidation state and accelerate the reaction. acs.org

Table 1: Key Features of CuAAC with this compound

| Feature | Description |

|---|---|

| Catalyst | Copper(I) [Cu(I)], often generated from Cu(II) sources with a reducing agent. rsc.org |

| Reactants | This compound and a terminal alkyne. |

| Product | 1,4-disubstituted 1,2,3-triazole. rsc.org |

| Regioselectivity | Exclusive formation of the 1,4-isomer. rsc.org |

| Mechanism | Stepwise, involving a copper-acetylide intermediate. researchgate.netuq.edu.au |

| Rate Acceleration | 10⁷ to 10⁸-fold increase compared to the uncatalyzed reaction. rsc.org |

| Conditions | Typically performed in aqueous solutions, tolerant of a wide pH range. rsc.org |

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction proceeds without the need for a metal catalyst, relying instead on the high ring strain of a cycloalkyne to accelerate the cycloaddition. researchgate.net The driving force is the release of this strain energy as the sp-hybridized carbons of the alkyne are converted to the more stable sp²-hybridized carbons in the triazole ring. dtic.mil

The mechanism of SPAAC is a [3+2] dipolar cycloaddition, occurring in a concerted fashion where the new sigma bonds are formed simultaneously in a cyclic transition state. dtic.mil The reactivity of SPAAC is highly dependent on the structure of the cycloalkyne; various cyclooctyne (B158145) derivatives have been designed to tune the reaction kinetics. researchgate.net For instance, difluorinated cyclooctynes (DIFO) and dibenzocyclooctynes (DIBO) exhibit enhanced reactivity. researchgate.net While SPAAC is a powerful tool for bioorthogonal chemistry, it typically has slower kinetics compared to CuAAC and often results in a mixture of regioisomers, although one may predominate depending on the specific cycloalkyne and azide used. nih.govwikipedia.org The reaction of this compound in a SPAAC reaction would proceed rapidly at room temperature with a suitable strained alkyne. researchgate.net

Table 2: Comparison of Cycloalkyne Reactivity in SPAAC

| Cycloalkyne Type | Relative Reactivity | Key Features |

|---|---|---|

| Cyclooctyne (OCT) | Base reactivity | Less strained, slower reaction rates. wikipedia.org |

| Bicyclo[6.1.0]non-4-yne (BCN) | High | Highly strained, rapid reaction. wikipedia.org |

| Azadibenzocyclooctyne (ADIBO) | Very High | Highly strained and electronically activated, very fast kinetics. wikipedia.org |

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding the opposite regioisomer. rsc.org Specifically, RuAAC with terminal alkynes selectively produces 1,5-disubstituted 1,2,3-triazoles. researchgate.net This distinct regioselectivity arises from a different reaction mechanism. researchgate.net Furthermore, unlike CuAAC, RuAAC can also be employed with internal alkynes to generate fully substituted 1,2,3-triazoles. researchgate.net

The catalytic cycle of RuAAC is proposed to involve the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. researchgate.netnih.gov The initial carbon-nitrogen bond forms between the more nucleophilic internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. researchgate.net Subsequent reductive elimination from this ruthenacycle intermediate yields the 1,5-triazole product and regenerates the active ruthenium catalyst. researchgate.net Pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes are among the most effective catalysts for this transformation. rsc.orgresearchgate.net Density functional theory (DFT) calculations support this mechanistic pathway and suggest that the reductive elimination step is rate-determining. rsc.org

Staudinger Ligation and Related Phosphine-Azide Reactions

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a specifically engineered phosphine (B1218219). nih.gov This reaction is a modification of the classic Staudinger reduction, in which an azide reacts with a phosphine to produce an aza-ylide intermediate that is subsequently hydrolyzed to an amine and a phosphine oxide. rsc.org

In the Staudinger ligation, the phosphine reagent is designed with an electrophilic trap, typically an ester, positioned ortho to the phosphorus atom. The reaction of this compound with such a phosphine begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a linear phosphazide (B1677712) intermediate. nih.gov This intermediate then undergoes intramolecular cyclization through a four-membered ring transition state to extrude dinitrogen (N₂) and form an aza-ylide (or iminophosphorane). nih.govrsc.org Instead of being hydrolyzed, the highly nucleophilic nitrogen of the aza-ylide attacks the proximal electrophilic trap (the ester). This intramolecular acyl transfer results in a new intermediate, which, upon hydrolysis, yields the final amide-linked product and a phosphine oxide byproduct. nih.gov Kinetic studies have shown that the initial formation of the phosphazide is often the rate-determining step. nih.gov

Nitrene Chemistry and Thermally Induced Decompositions

Upon thermal or photochemical activation, organic azides like this compound can decompose with the loss of N₂, a very stable molecule, to generate a highly reactive nitrene intermediate (R-N:). nih.gov Nitrenes are electron-deficient species that can undergo a variety of rapid subsequent reactions.

The thermal decomposition of simple alkyl azides can lead to the formation of imines through a 1,2-hydride shift, a common rearrangement for alkyl nitrenes. In the case of this compound, the generated nitrene could rearrange to form N-(2-iminoethyl)formamide. Studies on similar 2-azidoethyl compounds have shown that decomposition can proceed through a stepwise mechanism involving nitrene formation, which is then stabilized by a 1,2-H shift. uq.edu.au

Photochemical decomposition can also generate nitrenes. researchgate.net Direct photolysis of alkyl azides often leads to the formation of imines, sometimes proposed to occur via a concerted rearrangement from an excited state of the azide without the formation of a free nitrene. nih.gov However, the use of triplet sensitizers can promote the formation of triplet nitrenes, which have their own distinct reactivity, including dimerization or hydrogen abstraction from the solvent. rsc.org Furthermore, metal catalysts can be used to generate metal-nitrene intermediates from alkyl azides, which can then participate in reactions like intramolecular C-H amination to form N-heterocycles. nih.gov

The intrinsic instability of organic azides means that thermal decomposition is a key consideration, and for simple alkyl azides, this decomposition can occur at elevated temperatures (e.g., above 175 °C). nih.gov This process is the basis for the utility of azides as nitrene precursors in organic synthesis.

Reactivity of the Formamide (B127407) Moiety

The formamide group in this compound is a versatile functional group capable of participating in a variety of chemical transformations. Its reactivity is central to the utility of the parent molecule in synthetic chemistry. The reactivity profile includes hydrolysis, condensation, and intramolecular cyclization reactions, often influenced by the neighboring azide functionality.

The formamide moiety is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the amide bond to yield 2-azidoethylamine (B148788) and formic acid. While specific studies on the hydrolysis of this compound are not extensively detailed in the literature, the general mechanism of formamide hydrolysis is well-established.

Formamide and its derivatives are also recognized as important C1 building blocks in organic synthesis researchgate.net. They can participate in condensation reactions to form more complex molecular structures researchgate.net. For instance, formamide condensation is a key process in prebiotic chemistry for the synthesis of nucleic bases and other essential biomolecules, often catalyzed by minerals cancer.govnih.gov. In synthetic applications, formamide can undergo reactions like transamidation with esters and participate in catalytic cycles for the formation of heterocyclic compounds researchgate.net. The hydrogenation of formamide intermediates is another significant pathway, which can proceed via two main routes: deaminative hydrogenation (C-N bond cleavage) to produce methanol (B129727) or deoxygenative hydrogenation (C-O bond cleavage) leading to N-methylated products frontiersin.org. The selectivity between these pathways is often controlled by the choice of catalyst and reaction conditions frontiersin.org.

Table 1: General Reactivity of the Formamide Moiety

| Reaction Type | Reagents/Conditions | Products | Reference(s) |

|---|---|---|---|

| Hydrolysis | Acid or Base | Amine and Formic Acid | |

| Condensation | Mineral Catalysts, Heat | Heterocyclic compounds (e.g., purines) | cancer.govnih.gov |

| Hydrogenation (Deaminative) | Heterogeneous Catalysts, Base | Methanol, Regenerated Amine | frontiersin.org |

| Hydrogenation (Deoxygenative) | Heterogeneous Catalysts | N-methylated Amine | frontiersin.org |

| Dehydration | POCl₃, SOCl₂ | Isocyanide | researchgate.netresearchgate.net |

A significant reaction pathway for molecules containing both formamide and azide functionalities involves intramolecular cyclization. This process is typically initiated by the dehydration of the formamide group to an isocyanide intermediate. For example, N-[2-(1-azidoalkyl)phenyl]formamides can be dehydrated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the corresponding isocyanides researchgate.netresearchgate.net.

Once formed, the highly reactive isocyanide intermediate can undergo spontaneous intramolecular cyclization. In the case of N-[2-(1-azidoalkyl)phenyl]formamides, treatment with a base like sodium hydride (NaH) facilitates the formation of a carbanion, which then cyclizes to produce quinazolines in satisfactory yields researchgate.netresearchgate.net. The mechanism proceeds through the formation of a 1-(2-isocyanophenyl)alkylideneamine intermediate, which subsequently cyclizes researchgate.net. This methodology highlights a powerful synthetic strategy where the formamide group serves as a precursor to a reactive functionality that drives the ring-closing reaction. While these examples involve an azido (B1232118) group on a phenyl ring, they establish a key precedent for the cyclization potential of molecules bearing both formamide and azide moieties. Another related process is the intramolecular cyclization of acyl radicals, generated from precursors like thiolesters, onto an azido group to form lactams nih.gov.

Table 2: Examples of Intramolecular Cyclization Involving Formamide Derivatives

| Starting Material | Reagents | Intermediate | Final Product | Reference(s) |

|---|

Interplay and Interactions Between Azide and Formamide Functional Groups within the Molecular Architecture

The azide and formamide groups within the this compound molecule are not merely independent entities but engage in significant intramolecular interactions that influence the compound's conformation and reactivity. Research on related molecules containing both azide and carbonyl functionalities suggests the presence of a stabilizing attraction between them nih.gov.

This interaction is characterized as an orthogonal dipole-dipole interaction between the azide group and the carbonyl oxygen of the formamide nih.gov. Computational studies using Natural Bond Orbital (NBO) analysis have confirmed such donor-acceptor interactions between carbonyl oxygen lone pairs and the antibonding orbitals of a C=O acceptor in formamide systems nih.gov. In molecules containing an azidoethyl group, the azide moiety can form close contacts with carbonyl oxygens, influencing the molecule to adopt specific, sometimes energetically unfavorable, conformations to maximize this stabilizing attraction nih.gov.

The electronic properties of the two groups also play a crucial role. The azide group is generally considered to be electron-withdrawing, which can impact the electron density and, consequently, the reactivity of the adjacent formamide group. Conversely, the formamide group can influence the azide's reactivity. While the azide group is thermodynamically unstable, it possesses a significant kinetic barrier to decomposition, allowing it to remain intact under a wide range of conditions until it encounters a suitable reaction partner, such as an alkyne nih.gov. The intramolecular electronic environment created by the formamide could subtly modulate this kinetic stability.

Kinetic and Thermodynamic Characterization of this compound Reactions

A quantitative understanding of the reactions of this compound requires kinetic and thermodynamic data. While specific data for this exact molecule is limited, valuable insights can be drawn from studies of its constituent functional groups and structurally similar compounds.

Kinetics: The most kinetically studied reaction involving the azide group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govscience.gov This reaction is known for its high efficiency, mild reaction conditions, and rapid rates nih.govnih.gov. The kinetics of CuAAC can be influenced by the structure of the azide and the alkyne, as well as the ligand on the copper catalyst nih.gov. Kinetic resolutions of chiral azides using E-CuAAC have been reported with high selectivity, demonstrating that the reaction rate is sensitive to the steric environment around the azide nih.gov. The reaction of the azide within this compound in a CuAAC process is expected to be similarly efficient. The kinetics of formamide formation and reaction have also been investigated; for example, the reaction of aminomethanol (B12090428) with hydroxyl radicals, which leads to formamide, has an estimated total rate constant of approximately 1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K frontiersin.org.

Thermodynamics: The thermodynamic properties of this compound are dictated by the contributions of both the azide and formamide groups. Organic azides are intrinsically high-energy compounds due to the weak N-N bonds, and their decomposition to form highly stable dinitrogen gas (N₂) is a strongly exothermic process researchgate.net. Computational studies have been used to predict the standard enthalpies of formation for a range of azide-functionalized compounds, which are crucial for assessing their energetic properties dtic.mil. For instance, the calculated gas-phase enthalpy of formation for the related compound 2-azidoethanol (B47996) is -39.9 kJ/mol dtic.mil.

Table 3: Thermodynamic Data for Related Azido Compounds

| Compound | Property | Value | Method | Reference(s) |

|---|---|---|---|---|

| 2-Azidoethanol | ΔHf° (gas, 298 K) | -39.9 kJ/mol | B3LYP/6-311++G(d,p) | dtic.mil |

| Bis(2-azidoethyl) methanamine | ΔHf° (gas, 298 K) | +158.9 kJ/mol | B3LYP/6-311++G(d,p) | dtic.mil |

| 2-Azidoethyl acetate | Decomposition | Proceeds via concerted mechanism | Experimental (Pyrolysis-IR) | researchgate.net |

| 2-Azidoethanol | Decomposition | Proceeds via stepwise mechanism | Experimental (Pyrolysis-IR) | researchgate.net |

Advanced Applications in Chemical Biology

Bioorthogonal Ligation Strategies Employing N-(2-Azidoethyl)formamide Derivatives

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. biorxiv.org The azide (B81097) group, a central feature of this compound, is a premier bioorthogonal handle due to its small size, stability in biological environments, and unique reactivity. mdpi.comnih.gov This reactivity is primarily harnessed through two main types of bioorthogonal ligation: the Staudinger ligation and azide-alkyne cycloadditions.

The Staudinger ligation involves the reaction of an azide with a specifically engineered triarylphosphine, forming a stable amide bond. mdpi.comnih.gov This reaction is highly selective and proceeds without a catalyst under physiological conditions. mdpi.com

More widely used are the [3+2] cycloaddition reactions between an azide and an alkyne. escholarship.org These can be categorized as:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction, often termed "click chemistry," uses a copper(I) catalyst to form a stable 1,2,3-triazole linkage. biorxiv.orgsci-hub.se While widely used, the potential toxicity of the copper catalyst can be a limitation for live-cell applications. biorxiv.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctynes. The ring strain in these molecules allows the cycloaddition to proceed rapidly at physiological temperatures without a catalyst, making it highly suitable for in vivo studies. biorxiv.orgescholarship.org

Derivatives of this compound provide the essential azide moiety for these ligation strategies, serving as connectors to attach probes, labels, or other functional molecules to biological targets. nih.gov

Site-specific bioconjugation allows for the precise modification of a biomolecule at a defined position, ensuring homogeneity and preserving the molecule's function. unimi.it The azide group from this compound derivatives is instrumental in achieving such precision for various macromolecules.

The precise functionalization of proteins is crucial for developing therapeutic antibodies, protein-based drugs, and research tools. unimi.itnih.gov One effective strategy involves converting a protein's N-terminal α-amine group into an azide. This can be accomplished through a diazo-transfer reaction using reagents like imidazole-1-sulfonyl azide. unimi.it The newly installed azide group can then be specifically reacted with an alkyne-containing probe via CuAAC, allowing for targeted labeling. unimi.it

Another approach targets specific amino acid residues. For instance, the sulfhydryl group of a cysteine residue can be conjugated with 2-azidoacrylates under physiological buffer conditions. nih.gov This reaction attaches a molecule that contains an azide moiety, which is then available for a subsequent azide-alkyne cycloaddition to install a second functional group, achieving a dual-functionalized protein. nih.gov In these contexts, molecules derived from the this compound scaffold can serve as the azide-bearing reagents for linking to the protein.

| Functionalization Target | Method | Bioorthogonal Reaction | Key Feature |

| N-terminal α-amine | Diazo-transfer with imidazole-1-sulfonyl azide | CuAAC | Universal targeting of a protein's N-terminus. unimi.itnih.gov |

| Cysteine Residue | Conjugation with 2-azidoacrylates | Azide-Alkyne Cycloaddition | Allows for dual functionalization at a specific site. nih.gov |

Labeling nucleic acids like DNA and RNA is essential for diagnostics and biophysical studies. nih.gov Derivatives of this compound are key for creating modified nucleic acids that can be easily conjugated. A powerful method involves the synthesis of oligoribonucleotides with a 2′-O-(2-azidoethyl) modification at the 3′-terminus. nih.gov This modification introduces a terminal azide handle that is poised for subsequent bioconjugation. nih.gov

This approach allows for an "inverse" labeling pattern compared to more common alkyne-functionalized RNA, providing greater flexibility for complex or stepwise labeling schemes. nih.gov For example, an siRNA modified with a 2′-O-(2-azidoethyl) group can be efficiently labeled with a fluorescent dye using CuAAC, enabling visualization of its localization within cells. nih.gov The enzymatic incorporation of azide-modified nucleoside triphosphates, such as 3′-azido-3′-deoxythymidine-5′-triphosphate (AzdTTP), into DNA by polymerases is another established method for introducing the azide handle for click chemistry ligation. soton.ac.uk

Investigating the roles of carbohydrates (glycans) in cellular processes often requires specific labeling techniques. biosynth.com A common strategy involves metabolic labeling, where cells are supplied with a sugar analog bearing a bioorthogonal handle. The cell's metabolic machinery incorporates this modified sugar into its glycans. mdpi.combiosynth.com Azide-modified sugars are frequently used for this purpose. nih.govbiosynth.com

A derivative of the core "2-azidoethyl" structure, 1-(2-azidoethyl)-α-d-mannopyranoside, has been synthesized and used to functionalize polymeric surfaces. nih.gov After immobilization, the azide group of the mannoside is available for CuAAC-mediated coupling, creating a surface that presents carbohydrates for studying protein-carbohydrate interactions. nih.gov This methodology highlights how the azidoethyl group can serve as a linker for attaching complex biomolecules like carbohydrates to various substrates for analytical purposes. sci-hub.se

Visualizing proteins and other biomolecules in their native cellular environment provides invaluable insights into their function. nih.gov Bioorthogonal chemistry is a cornerstone of live-cell imaging. The process typically involves metabolically incorporating a bioorthogonal handle, such as an azide, into a target biomolecule. biorxiv.orgnih.gov

Once the azide is incorporated, a probe molecule, usually a fluorophore equipped with a complementary reactive group (e.g., a strained cyclooctyne), is introduced. biorxiv.orgnih.gov A strain-promoted azide-alkyne cycloaddition (SPAAC) reaction then occurs, covalently attaching the fluorescent dye to the target biomolecule inside the living cell. nih.gov This approach avoids the cellular toxicity associated with the copper catalyst used in CuAAC, making it ideal for tracking dynamic processes in real-time without perturbing the cell's natural state. biorxiv.orgnih.gov The azide functionality, as found in this compound derivatives, is central to the success of these advanced imaging techniques.

Site-Specific Bioconjugation to Macromolecules

Development of Chemical Probes Based on this compound

A chemical probe is a small molecule designed to study and manipulate a specific biological target, such as a protein, in a selective manner. nih.govnih.gov The this compound structure and its close derivatives serve as a versatile scaffold for constructing a variety of chemical probes. The formamide (B127407)/amide portion can be part of a larger molecule that recognizes a specific biological target, while the azidoethyl group provides a reactive handle for "clicking" on a reporter tag (e.g., biotin (B1667282) for purification or a fluorophore for imaging) after the probe has bound to its target.

This strategy is particularly powerful in photoaffinity labeling. Here, a probe is designed with three key components: a recognition element, a photoreactive group, and a bioorthogonal handle like an azide. researchgate.net For instance, N-(2-azidoethyl) cinnamide and N-(2-azidoethyl) diacetyl caffeamide have been synthesized as components of tag-free chemical probes. researchgate.net These probes can be used to covalently crosslink to their target proteins upon UV irradiation. After cell lysis, the azide group on the probe allows for the attachment of a tag via click chemistry, enabling the identification and analysis of the target protein. researchgate.net

Other examples demonstrate the utility of the N-(2-azidoethyl)amide core in creating targeted probes. The development of 5-Amino-N-(2-azidoethyl)-2-nitrobenzamide as part of a series of probes to image penicillin-binding proteins in Staphylococcus aureus illustrates a direct application in microbiology. whiterose.ac.uk Similarly, γ-(2-azidoethyl)-ATP is used as a non-radioactive ATP analog to identify kinase substrates; the azide allows for the subsequent attachment of a reporter tag to the phosphorylated protein. jenabioscience.com

The following table details examples of such probes.

| Chemical Probe Derivative | Intended Application | Mechanism of Action | Reference |

| N-(2-azidoethyl) cinnamide | Photoaffinity Labeling | Covalently crosslinks to target proteins upon UV light exposure; azide allows for subsequent tagging. | researchgate.net |

| N-(2-azidoethyl) diacetyl caffeamide | Photoaffinity Labeling | Functions similarly to the cinnamide derivative for target identification. | researchgate.net |

| 5-Amino-N-(2-azidoethyl)-2-nitrobenzamide | Imaging Penicillin-Binding Proteins | Forms part of a larger probe designed to bind to and visualize specific bacterial enzymes. | whiterose.ac.uk |

| γ-(2-Azidoethyl)-ATP | Kinase Substrate Identification | Acts as an ATP analog to transfer an azide-containing phosphate (B84403) group to substrates for later detection. | jenabioscience.com |

Activity-Based Protein Profiling (ABPP) Tools

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study enzyme function directly in native biological systems. nih.gov This technique employs active site-directed chemical probes to label and identify active enzymes within a proteome. The core of an ABPP probe consists of a reactive group (RG) that binds to the enzyme's active site and a reporter tag for detection and enrichment.

This compound and related azido-containing molecules are crucial components in modern two-step ABPP workflows. In this approach, the probe contains a reactive group and a bioorthogonal handle, such as an azide or an alkyne. After the probe labels its protein targets in a complex proteome (in vitro or in vivo), a reporter tag containing the complementary functional group (an alkyne for an azide, or vice-versa) is attached via click chemistry. nih.govnih.gov

The use of a small, azide-bearing fragment like this compound is advantageous because it minimizes steric hindrance, allowing the probe to better access enzyme active sites within living cells. db-thueringen.de For instance, researchers have developed broadly reactive probes, such as azido-sulfonate esters, which can label several enzymes in an activity-dependent manner both in vitro and in vivo. nih.gov The subsequent "clicking" of a fluorescent dye or biotin alkyne reporter onto the azide handle enables the visualization and identification of these labeled proteins. nih.gov

A prominent workflow known as isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) utilizes azide-tagged reagents to quantify functional residues across the proteome. nih.gov This method often involves an alkyne-tagged reactive probe that first labels proteins, followed by the CuAAC reaction with an azide-tagged reporter molecule to enrich and identify the target proteins by mass spectrometry. nih.gov The development of multiplexed reagents, such as AzidoTMT, which are synthesized from azido-functionalized primary amines, has significantly expanded the power of ABPP for applications in covalent drug discovery and identifying off-target effects. nih.gov

Table 1: Key Components in Activity-Based Protein Profiling (ABPP)

| Component | Function | Example from Research | Citation |

| Reactive Group (RG) | Covalently binds to the active site of a target enzyme. | Sulfonate Ester, Iodoacetamide Alkyne | nih.govnih.gov |

| Bioorthogonal Handle | A small, non-interfering chemical group for later tagging. | Azide (from this compound derivatives) or Alkyne | nih.govnih.gov |

| Reporter Tag | Enables detection, enrichment, and identification of labeled proteins. | Rhodamine-alkyne, Azide-TEV-biotin, AzidoTMT | nih.govnih.gov |

| Ligation Chemistry | The reaction used to connect the handle and the tag. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.govnih.gov |

Probes for Investigating Cellular Pathways and Biomolecular Interactions

The azide group of this compound makes it an essential component for creating chemical probes to study dynamic cellular processes and biomolecular interactions. These probes can be designed for various applications, including photoaffinity labeling and the visualization of specific molecules within cells. researchgate.netnih.gov

Photoaffinity labeling is a powerful technique to identify the binding partners of a specific molecule in a cellular context. researchgate.net In this method, a probe is designed with three key features: a photoreactive group, a bioorthogonal handle (like an azide), and a moiety that mimics the molecule of interest. For example, N-(2-azidoethyl) cinnamide has been synthesized for use as a tag-free chemical probe. researchgate.net Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein. The azide handle is then used to "click" on a fluorescent or biotin tag, allowing for the identification and purification of the protein that the probe interacted with. researchgate.netnih.gov

Similarly, azide-alkyne click chemistry is used to visualize the cellular targets of small molecules. Researchers have synthesized alkyne-tagged probes of biologically active compounds, such as dimethylfumarate (DMFU), to study their effects in human cells. nih.gov After the cells are treated with the alkyne probe, they are fixed, and an azide-derivatized fluorophore is attached via click chemistry. This allows for the direct visualization of where the probe has accumulated and which cellular structures it has modified. nih.gov The azide functionality, as found in this compound, is critical for this detection step.

Furthermore, the azide group itself can participate in noncovalent interactions that can be exploited in probe design. Studies have shown that organic azides can form favorable, attractive interactions with the carbonyl portals of host molecules like cucurbit researchgate.neturil. escholarship.org This type of specific recognition could be harnessed to design probes that target particular protein pockets or cellular compartments. escholarship.org

Table 2: Research Findings on Azide-Containing Probes

| Probe Type | Application | Key Finding | Citation |

| Photoaffinity Probes | Identifying protein-ligand interactions. | N-(2-azidoethyl) cinnamide was synthesized as a probe where the azide serves as a handle for post-labeling via click chemistry. | researchgate.net |

| Click-Chemistry Probes | Visualizing cellular targets of small molecules. | Alkyne-probes followed by reaction with an azide-fluorophore allowed visualization of protein adducts in cells. | nih.gov |

| Supramolecular Probes | Molecular recognition and binding studies. | The azide group in N,N'-(2-azidoethyl)-α,ω-alkanediamines shows attractive interactions with cucurbit researchgate.neturil portals. | escholarship.org |

| Reporter Molecules | Fluorescence and mass spectrometric detection. | An azide-modified thiazole (B1198619) was developed as a reporter molecule, demonstrating the utility of the azide for creating detection tools. | db-thueringen.de |

Integration into Advanced Biological Systems for Synthetic Biology Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.gov The chemical reactivity of the azide group in molecules like this compound provides a powerful tool for interfacing synthetic chemical components with biological systems.

One major area of application is in metabolic glycoengineering, where cells are prompted to express unnatural, azide-containing sugars on their surfaces. d-nb.info By feeding cells a precursor like tetraacetylated N-azidoacetyl-d-mannosamine (Ac4ManNAz), the cells' metabolic machinery incorporates azide groups into cell-surface glycans. d-nb.info These azide-functionalized cells can then be specifically targeted by nanoparticles or probes bearing a complementary cyclooctyne (B158145) group (e.g., DBCO) through copper-free click chemistry. d-nb.info This strategy allows for the targeted delivery of drugs or imaging agents to specific cell populations, such as tumor cells, in vivo. d-nb.info

The versatility of the azide group also extends to the modification of nucleic acids for synthetic biology applications. nih.gov For example, 2'-azido RNA can be site-specifically incorporated into RNA strands. nih.gov This modification is well-tolerated in biological systems, such as in siRNA constructs used for gene silencing, and provides a chemical handle for further functionalization. nih.gov The 2'-azido group can be used for the bioorthogonal click labeling of the RNA with fluorescent dyes, enabling tracking and imaging of the RNA within cells. nih.gov

Furthermore, the principles of click chemistry, enabled by azide-containing building blocks, are being used to construct advanced biomaterials. nih.gov Engineered cells can be designed to produce precursors for materials synthesis. nih.gov The azide group can be incorporated into these precursors—be they small molecules, proteins, or polysaccharides—which are then purified and assembled into materials with novel properties using click chemistry. This approach combines the power of genetic engineering with the precision of bioorthogonal chemistry to create sophisticated, functional materials for applications in medicine and biotechnology. nih.govmdpi.com

Applications in Materials Science and Polymer Chemistry

Polymer Synthesis and Functionalization via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), provides a powerful tool for polymer synthesis and modification. scribd.commdpi.comnih.gov These reactions are characterized by high yields, tolerance to a wide array of functional groups, and mild reaction conditions, making them ideal for creating well-defined polymers. scribd.comnih.gov The azide (B81097) group serves as a key functional handle that can be readily introduced into polymer chains and subsequently reacted with alkyne-functionalized molecules. nih.gov

The ability to create polymers with precise architectures is crucial for tailoring their macroscopic properties. The use of monomers containing the azidoethyl group is instrumental in building complex polymer structures such as block copolymers and dendrimers.

Block Copolymers: These are macromolecules composed of two or more distinct polymer chains (blocks) linked together. rsc.org A common strategy to synthesize block copolymers using click chemistry involves preparing two different homopolymers, one with a terminal azide group and the other with a terminal alkyne. nih.gov These two precursor polymers are then "clicked" together. nih.gov For instance, a polymer can be synthesized using a polymerization initiator that contains an azide group, resulting in a polymer chain with an azide at one end. This azide-terminated polymer can then be reacted with an alkyne-terminated polymer, synthesized in a separate process, to form an A-B diblock copolymer. nih.govnih.gov This modular approach allows for the combination of polymers with different properties, such as combining a hydrophobic block with a hydrophilic block to create amphiphilic copolymers that can self-assemble into micelles or other nanostructures. nih.govnih.gov

Dendrimers: Dendrimers are highly branched, tree-like polymers with a central core, repeating branched units, and a high density of functional groups on their surface. wjarr.comhumanjournals.com The synthesis of dendrimers can be achieved through divergent or convergent strategies. wjarr.com In a divergent approach, successive generations of branched units are built outwards from a central core. humanjournals.com An azido-functionalized compound can be used to introduce reactive sites for the attachment of subsequent branched layers via click reactions. This precise, layer-by-layer growth allows for exceptional control over the size, shape, and surface functionality of the resulting dendrimer. nih.govmdpi.com The numerous terminal groups on a dendrimer's surface can be functionalized for specific applications, such as drug delivery or bio-imaging. humanjournals.commdpi.comsemanticscholar.org

Table 1: Examples of Controlled Polymer Architectures via Azide-Alkyne Click Chemistry

| Polymer Architecture | Azide Component | Alkyne Component | Synthetic Strategy | Reference(s) |

|---|---|---|---|---|

| Amphiphilic Block Copolymer | Azide-terminated poly(1-ethoxyethyl acrylate) | Alkyne-terminated polystyrene | ATRP followed by CuAAC | nih.gov |

| PEG-Dendritic Block Copolymer | Azide-terminated Poly(ethylene glycol) (PEG) | Alkyne-dendritic cholorofullerene | Divergent growth via thermal AAC | nih.gov |

| Polypeptide-based Block Copolymer | Azide-terminated poly(γ-benzyl-L-glutamate) | Alkyne-terminated poly[2-(dimethylamino)ethyl methacrylate] | ROP and ATRP followed by CuAAC | nih.gov |

| Cyclic Block Copolymer | α,ω-azide-functionalized Polystyrene | α,ω-alkyne functionalized Poly(ethylene oxide) | ATRP followed by intramolecular CuAAC | nih.gov |

The functionalization of material surfaces is critical for a vast range of applications, from biocompatible implants to advanced sensors. Click chemistry offers a robust method for covalently attaching molecules to a surface in a specific and controlled manner. rsc.org Surfaces can be pre-functionalized with either azide or alkyne groups. Subsequently, molecules bearing the complementary functionality, such as N-(2-Azidoethyl)formamide, can be grafted onto the surface. scribd.com

This technique allows for the dense and stable immobilization of a wide variety of molecules, including polymers, peptides, and fluorescent dyes. For example, a solid substrate can be treated to expose alkyne groups on its surface. Immersion in a solution containing an azide-functionalized molecule and a copper catalyst will then lead to the formation of a covalently bound monolayer. scribd.com This method has been used to modify materials like gold, silica, and various polymers. rsc.orgresearchgate.net The high efficiency and specificity of the click reaction ensure that the surface modification occurs without undesirable side reactions, preserving the integrity of both the surface and the attached molecule. scribd.com

Preparation of Advanced Nanomaterials

Nanomaterials possess unique properties due to their small size, and the ability to control their surface chemistry is paramount to harnessing their potential. The azidoethyl group is a key enabler in the precise engineering of nanomaterial surfaces.

Nanoparticles are used in diverse fields, including medical imaging, drug delivery, and catalysis. d-nb.info Functionalizing their surfaces is essential to ensure stability in biological media, to target specific cells or tissues, and to attach therapeutic or diagnostic agents. d-nb.infonih.gov

One approach involves coating nanoparticles with a ligand that contains an azide group. For example, iron oxide nanoparticles can be functionalized by exchanging their native oleic acid coating with 2-(azidoethyl)phosphonic acid. rsc.org The resulting azide-terminated nanoparticles are stable and present reactive handles on their surface for further modification. rsc.org These azide groups can then be used to "click" on other molecules, such as targeting ligands (e.g., folic acid) or fluorescent probes, via CuAAC or SPAAC reactions. d-nb.infonih.govbeilstein-journals.org This strategy allows for the creation of multifunctional nanoparticles where each component is attached through a stable, covalent bond, which is often difficult to achieve with traditional conjugation methods. nih.gov

Table 2: Examples of Nanoparticle Functionalization Using Azide Click Chemistry

| Nanoparticle Core | Azide-Containing Ligand | Conjugated Molecule | Application | Reference(s) |

|---|---|---|---|---|

| Iron Oxide (Fe₃O₄) | 2-(azidoethyl)phosphonic acid | Alkyne-terminated SAMs | Patterned 2D assembly | rsc.org |

| Gold (Au) | Azide-containing thiol ligand | Acetylene-functionalized lipase | Enzyme immobilization | beilstein-journals.org |

| Hollow Gold (Au) | Azide-labeled Raman active molecule | Folate bicyclo[6.1.0]nonyne (BCN) | Targeted SERS nanoprobes | nih.gov |

| Glycol Chitosan (B1678972) | Azide precursor (Ac₄ManNAz) loaded into nanoparticle | DBCO-functionalized molecules | In vivo tumor targeting | nih.gov |

Polymeric nanogels are crosslinked networks of hydrophilic polymers that can swell in water, forming particles on the nanoscale. nih.govnih.gov They are of great interest as "smart" drug delivery systems because their structure can be designed to respond to specific environmental stimuli like pH, temperature, or redox potential. nih.govmdpi.commarquette.edu

The incorporation of azide-functionalized monomers, such as N-(2-azidoethyl)methacrylamide, into the nanogel structure provides a platform for post-synthesis modification via click chemistry. nih.gov For example, a biodegradable nanogel can be synthesized from copolymers of hydroxyethyl (B10761427) methacrylamide (B166291) and N-(2-azidoethyl)methacrylamide. nih.gov After the nanogel is formed, its surface, which is decorated with azide groups, can be functionalized. In one study, folic acid conjugated to a strained alkyne (BCN) was attached to the azide-bearing nanogel surface through copper-free click chemistry. nih.gov This creates a targeted drug delivery system where the nanogel can specifically bind to cancer cells that overexpress the folate receptor, while the nanogel's core is designed to release a drug payload in response to the acidic environment of a tumor. nih.govmdpi.com

Fabrication of Functional Organic and Hybrid Materials for Specific Applications

The azidoethyl group, the core reactive component of this compound, is extensively used in materials science for surface modification and the synthesis of functional polymers through cycloaddition reactions. deswater.comntu.edu.sg The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for covalently linking an azide-containing molecule like this compound to a polymer or surface bearing an alkyne group. ugent.bescribd.com This reaction is valued for its high yield, functional group tolerance, and mild reaction conditions. scribd.com

Research has demonstrated the use of structurally similar azidoethyl compounds to create a variety of functional materials:

Functionalized Polyurethanes: N-(azidoethyl)phthalimide has been used to functionalize alkyne-containing polyurethanes via CuAAC reactions. This process allows for the introduction of new chemical functionalities onto the polymer backbone, thereby tuning the material's properties for specific applications. ugent.be

Biocompatible Nanogels: In biomedical applications, 2'-azidoethyl-O-α-D-glucopyranoside was "clicked" onto a polypeptide backbone to synthesize a glycopolypeptide, which was then cross-linked to form a glucose-sensitive nanogel. rsc.org This demonstrates how the azidoethyl group can be used to attach biological molecules to polymers.

Modified Carbon Nanotube Membranes: Azide-functionalized multi-walled carbon nanotubes have been incorporated into polysulfone membranes. The azide groups present on the membrane surface were then modified via a click reaction with an alkyne, creating a triazole ring that improved the membrane's hydrophilicity and heavy metal rejection capabilities. deswater.com

Drug Delivery Systems: Copolymers of N-(2-hydroxypropyl)methacrylamide (HPMA) containing azide side groups have been synthesized for drug delivery. researchgate.net These azide-functional copolymers serve as platforms for attaching various molecules, such as targeting ligands or imaging agents, through click chemistry. researchgate.net

The table below summarizes the fabrication of functional materials using precursors containing the azidoethyl moiety, which is characteristic of this compound.

Table 1: Examples of Functional Materials Synthesized Using Azidoethyl-Containing Precursors

| Azidoethyl Precursor | Modified Material/Substrate | Reaction Type | Resulting Functional Material | Application Area |

|---|---|---|---|---|

| N-(azidoethyl)phthalimide | Alkyne-functionalized Polyurethane | CuAAC Click Reaction | Phthalimide-functionalized Polyurethane ugent.be | Advanced Polymers |

| 2'-azidoethyl-O-α-D-glucopyranoside | Alkyne-functionalized Polypeptide | CuAAC Click Reaction | Glucose-sensitive Polypeptide Nanogel rsc.org | Biomedical |

| Azide-functionalized Carbon Nanotubes | Polysulfone Mixed Matrix Membrane | CuAAC Click Reaction | Surface-modified membrane with 1,2,3-triazole rings deswater.com | Water Filtration |

| N-(3-azidopropyl)methacrylamide (AzMA) | Copolymer with HPMA | RAFT Polymerization & CuAAC | Click-reactive HPMA copolymers researchgate.net | Drug Delivery |

Energetic Materials Research and Development

Organic azides are a significant class of energetic materials due to their high nitrogen content and the large, thermodynamically favorable energy release upon decomposition to form nitrogen gas (N₂). researchgate.netmdpi.com The presence of the azidoethyl group in this compound makes it relevant to the field of energetic materials, particularly as a potential energetic plasticizer or a precursor to more complex energetic molecules. ntrem.commdpi.com

Energetic plasticizers are used to improve the processing and mechanical properties of polymer-bonded explosives and propellants without significantly compromising their energetic performance. mdpi.com Research into azido-containing compounds for these applications is active. For example, n-butyl-N-azidoethyl nitramine (BAENA) has been investigated as a potential energetic plasticizer for propellants. ntrem.com Similarly, compounds like N,N-bis(2-azidoethyl)nitramide and bis(2-azidoethyl) 2,2-diazidomalonate have been synthesized and characterized for their energetic properties. mdpi.comresearchgate.net These molecules, which feature multiple azido (B1232118) groups, are often liquids with high densities and thermal stability, desirable traits for energetic plasticizers. researchgate.net The synthesis of such compounds often involves the azidation of a halogenated precursor, a common method for introducing the azide group. mdpi.com

The study of organic azides includes a careful balance between achieving high energy density and ensuring adequate stability. researchgate.net The intrinsic instability of many low-molecular-weight organic azides is a known challenge in this field. researchgate.net Research focuses on synthesizing molecules where the energetic azide groups are part of a larger, more stable structure. researchgate.net

The table below presents data on energetic compounds that are structurally related to this compound, highlighting key properties relevant to energetic materials research.

Table 2: Properties of Selected Energetic Azido Compounds

| Compound Name | Molecular Formula | Density (g·cm⁻³) | Heat of Formation (kJ·mol⁻¹) | Key Characteristic |

|---|---|---|---|---|

| N,N-bis(2-azidoethyl)nitramide mdpi.com | C₄H₈N₈O₂ | 1.45 | N/A | Energetic plasticizer candidate |

| Bis(2-azidoethyl) 2,2-diazidomalonate researchgate.net | C₇H₈N₁₂O₄ | 1.551 | +1213 | High nitrogen content, liquid |

| Diethyl 2,2-diazidomalonate researchgate.net | C₇H₁₀N₆O₄ | 1.353 | +398 | Energetic precursor |

| n-butyl-N-azidoethyl nitramine (BAENA) ntrem.com | C₆H₁₃N₅O₂ | N/A | N/A | Potential energetic plasticizer |

Computational and Theoretical Studies of N 2 Azidoethyl Formamide

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of N-(2-Azidoethyl)formamide. These methods allow for the exploration of the molecule's potential energy surface to identify stable conformers and understand the distribution of electrons within the molecule.

Detailed quantum chemical calculations would be employed to determine the preferred spatial arrangement of atoms in this compound. The molecule possesses several rotatable bonds, leading to various possible conformers. The key dihedral angles that dictate the conformational landscape include the C-C bond of the ethyl linker, the C-N bond connecting the ethyl group to the azide (B81097), and the C-N bond within the formamide (B127407) group. The rotation around the formyl C-N bond in formamides is known to have a significant energy barrier. researchgate.net

The stability of different conformers is influenced by a balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For instance, the relative orientation of the azide and formamide groups can lead to conformers with varying degrees of polarity and stability. Computational studies on similar small organic azides have shown that the azide group can influence the conformational preferences of the molecule. dtic.mil In a related molecule, N,N′-bis-(2-azidoethyl)-p-xylylene diammonium dichloride, the azidoethyl group was found to adopt a gauche conformation when bound within a host molecule. nih.gov

The electronic structure of this compound is characterized by the distribution of electron density and the nature of its molecular orbitals. The azide group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. Quantum chemical methods like INDO-SCF have been used to calculate valence parameters for molecules in their ground and excited states, providing a picture of their electronic structure. ias.ac.in The formamide group, with its planar structure and delocalized π-system, also plays a crucial role in determining the molecule's electronic character. The interaction between the azide and formamide moieties, mediated by the ethyl linker, would be a key feature of its electronic structure.

A summary of anticipated conformational data based on related structures is presented below.

| Dihedral Angle | Expected Low-Energy Conformations | Notes |

| H-N-C=O (Formamide) | ~0° (cis), ~180° (trans) | The trans conformer is generally more stable in simple formamides. |

| N-C-C-N (Ethyl linker) | Anti (~180°), Gauche (±60°) | The relative stability depends on intramolecular interactions. |

| C-C-N-N (Azide) | Torsional angles will be explored to find the minimum energy conformer. | The linear azide group will have specific orientational preferences. |

Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound, including its reaction pathways and interactions with surrounding solvent molecules.

MD simulations can be used to explore the reaction pathways of this compound, particularly in cycloaddition reactions where the azide group acts as a 1,3-dipole. By simulating the molecule's trajectory over time, researchers can identify transition states and intermediate structures, providing a dynamic picture of the reaction mechanism. Ab initio MD simulations have been successfully used to study the formation and decomposition of formamide, revealing complex reaction networks. nih.gov For this compound, MD simulations could elucidate the mechanism of its participation in reactions like the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).

The solvent environment can have a profound impact on the conformation, reactivity, and reaction kinetics of this compound. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. Studies on formamide have shown that polar solvents can significantly influence its molecular properties through hydrogen bonding and non-specific solvation. rsc.org For this compound, the polarity of the solvent would affect the solvation of both the azide and formamide groups, potentially altering the conformational equilibrium and the energy barriers of reactions. researchgate.net The interaction with protic solvents, in particular, could involve hydrogen bonding with the nitrogen atoms of the azide and the oxygen and nitrogen atoms of the formamide group. jlu.edu.cn

The following table outlines the types of interactions that would be investigated using MD simulations.

| Interaction Type | Description | Expected Influence on this compound |

| Hydrogen Bonding | Interaction between the formamide/azide groups and protic solvents. | Stabilization of specific conformers, potential to influence reaction rates. rsc.org |

| Dipole-Dipole Interactions | Interactions between the polar groups of the solute and polar solvent molecules. | Affects solubility and the orientation of the molecule in solution. |

| Van der Waals Forces | Non-specific interactions with all solvent molecules. | Contributes to the overall solvation energy and dynamics. |

Density Functional Theory (DFT) Analyses of Reactivity and Mechanisms

Density Functional Theory (DFT) is a widely used computational method for investigating the reactivity of molecules and elucidating reaction mechanisms at the electronic level.

DFT calculations can provide a range of reactivity descriptors for this compound, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrophilicity index, and Fukui functions. nih.gov These descriptors help in predicting the molecule's reactivity towards different reagents. The azide group in this compound makes it a potent 1,3-dipole for cycloaddition reactions. DFT studies on similar azides have shown that the energy gap between the HOMO and LUMO is a key factor in determining their reactivity in such reactions. mdpi.com The electron-withdrawing nature of the formamide group, transmitted through the ethyl chain, would likely modulate the energy of the azide's FMOs, thereby influencing its reactivity.

DFT is instrumental in mapping out the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed. For the CuAAC reaction, DFT studies have been crucial in understanding the role of the copper catalyst and the nature of the intermediates. wiley.com For this compound, DFT calculations could be used to compare the feasibility of different reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions, and to determine the regioselectivity of these reactions. mdpi.com

A table of conceptual DFT reactivity descriptors and their implications is provided below.

| Descriptor | Definition | Predicted Characteristics for this compound |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally indicates higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | Expected to be influenced by the electron-withdrawing azide and formamide groups. cuny.edu |

| Fukui Functions (f(r)) | Indicates the most electrophilic and nucleophilic sites in the molecule. | Would identify the terminal nitrogen atoms of the azide as key sites for cycloaddition. |

Computational Prediction of Reaction Kinetics and Energetics

Computational methods are invaluable for predicting the kinetic and energetic parameters of reactions involving this compound, providing quantitative insights into reaction rates and feasibility.

The rates of chemical reactions are governed by the activation energy (the energy barrier of the transition state). Computational methods, particularly those based on transition state theory combined with quantum chemical calculations, can predict these activation energies. For reactions of this compound, such as its thermal decomposition or cycloaddition reactions, calculating the activation energy is crucial for understanding how fast the reaction will proceed under given conditions. researchgate.net Computational studies on the decomposition of related azides have shown that the mechanism can be either concerted or stepwise, with different activation energies for each pathway. researchgate.net

The energetics of a reaction, including the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, determine the thermodynamic feasibility and the position of the chemical equilibrium. By calculating the energies of the reactants and products, computational chemistry can predict whether a reaction involving this compound will be exothermic or endothermic, and spontaneous or non-spontaneous. dtic.mil For example, the high positive heat of formation of azido (B1232118) compounds contributes to their energetic nature. researchgate.net

The following table summarizes the key kinetic and energetic parameters that can be computationally predicted.

| Parameter | Description | Importance for this compound Reactions |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate; lower Ea means a faster reaction. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy of Reaction (ΔG) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of a reaction; a negative ΔG indicates a spontaneous process. |

Machine Learning Approaches for Predicting Compound Properties and Reactivity

Machine learning (ML) is an emerging field in computational chemistry that leverages large datasets to build predictive models for molecular properties and reactivity, potentially accelerating the discovery and optimization of chemical processes.

ML models can be trained on large databases of compounds to predict a wide range of properties for new molecules like this compound. These properties can include fundamental physicochemical characteristics such as solubility, boiling point, and density, as well as more complex attributes like toxicity. encyclopedia.pub By using molecular descriptors that encode the structural features of this compound, ML models can provide rapid predictions without the need for time-consuming quantum chemical calculations. nih.gov

A particularly promising application of ML is in the prediction of chemical reactivity and the outcomes of chemical reactions. nih.gov For a compound like this compound, ML models could be used to predict its reactivity in various transformations, such as the likelihood of success in a CuAAC reaction under specific conditions. nih.gov These models are trained on vast datasets of known reactions and can learn the complex relationships between reactants, reagents, and products. acs.orgnih.gov This approach can guide experimental work by suggesting optimal reaction conditions or by flagging potential side reactions.

The table below illustrates the potential applications of machine learning for this compound.

| Application | ML Model Type | Input Features | Predicted Output |

| Property Prediction | Regression Models (e.g., Random Forest, Neural Networks) | Molecular descriptors (e.g., fingerprints, quantum chemical properties). nih.gov | Physicochemical properties (e.g., solubility, toxicity). |

| Reactivity Prediction | Classification or Regression Models | Representations of reactants, reagents, and solvents. acs.org | Reaction success/failure, yield, or optimal conditions. rsc.org |

| Green Solvent Replacement | Classification Models | Reaction components and a database of green solvents. | Suitable green solvent alternatives for reactions involving the compound. chemrxiv.org |

Future Directions and Emerging Research Areas

Development of Novel and Highly Efficient Synthetic Routes

The advancement of applications for N-(2-Azidoethyl)formamide is intrinsically linked to the development of efficient and safe synthetic methodologies. Current research focuses on optimizing existing pathways and exploring novel routes to enhance yield, purity, and scalability while ensuring operational safety, a key concern when working with azides.

A primary and logical synthetic pathway involves a two-step process starting from readily available precursors. The first step is the synthesis of the intermediate, 2-azidoethylamine (B148788). This is typically achieved through a nucleophilic substitution reaction where a 2-haloethylamine derivative, such as 2-bromoethylamine (B90993) hydrobromide, is reacted with an azide (B81097) salt, most commonly sodium azide (NaN₃), in a suitable solvent like water or dimethylformamide (DMF). researchgate.netmdpi.comnih.gov The use of DMF, a dipolar aprotic solvent, is routine for azide ion substitution reactions. mdpi.comgoogle.com

The subsequent step is the formylation of 2-azidoethylamine to yield the final product, this compound. This transformation introduces the formamide (B127407) group (-NHCHO) and can be accomplished using various formylating agents. escholarship.org For instance, a common laboratory procedure involves the use of ethyl formate (B1220265) or a mixed anhydride (B1165640) of formic acid. The table below outlines a plausible and widely referenced general approach for synthesizing azido (B1232118) amines.

| Step | Reaction | Typical Reagents & Conditions | Key Considerations |

|---|---|---|---|

| 1 | Azidation | 2-bromoethylamine hydrobromide, Sodium Azide (NaN₃), Water (H₂O) or Dimethylformamide (DMF), Heated (e.g., 80-95°C) nih.govgoogle.com | Reaction temperature and solvent choice are critical for optimizing yield and reaction time. Safety protocols for handling azides are paramount. |

| 2 | Formylation | 2-azidoethylamine, Formylating agent (e.g., ethyl formate), Base (optional), Room temperature or gentle heating | The choice of formylating agent affects reaction conditions and purification methods. escholarship.org |

Future research in this area aims to develop continuous-flow processes for azide synthesis. Flow chemistry offers significant safety advantages by minimizing the volume of hazardous intermediates at any given time, a critical consideration for the potentially explosive nature of hydrazoic acid that can form in situ. Such methods promise to make the production of this compound and related azido compounds more amenable to industrial-scale manufacturing.

Expansion of Bioorthogonal Applications into Complex Biological Systems

The azide group is the quintessential bioorthogonal handle; it is small, metabolically stable, and absent from most biological systems, preventing interference with native biochemical processes. wikipedia.org These characteristics are central to the expanding use of azide-containing molecules like this compound in studying complex biological environments, such as living cells and organisms.

A prominent application is metabolic oligosaccharide engineering, where cells are supplied with an unnatural, azide-modified sugar. nih.govnih.gov For example, cells fed N-azidoacetylmannosamine (ManNAz) will process it through their biosynthetic machinery and display the corresponding azido-sialic acids on their surface glycoproteins. nih.govnih.govmdpi.com These cell-surface azides can then be covalently and selectively labeled with probes containing a complementary reactive group, such as a phosphine (B1218219) (via the Staudinger ligation) or a strained alkyne (via strain-promoted azide-alkyne cycloaddition, or SPAAC). wikipedia.orgnih.gov This two-step strategy enables the visualization of glycan trafficking, glycoproteomic analysis, and non-invasive imaging in living organisms like mice and zebrafish. nih.govmdpi.com

While complex azido-sugars are used for metabolic incorporation, simpler molecules like this compound and its precursor, 2-azidoethylamine, serve as fundamental building blocks for creating the detection probes themselves. researchgate.net The 2-azidoethyl moiety is often used as a linker to attach the azide group to reporter tags like fluorophores or biotin (B1667282). researchgate.net The formamide group, a simple amide, provides a stable, neutral linkage.

Future research is focused on developing novel probes based on the this compound scaffold for new biological targets. The simplicity and versatility of this compound make it an ideal starting point for creating libraries of chemical probes to explore a wide range of biological questions, from protein interactions to the real-time tracking of cellular events.

| Bioorthogonal Strategy | Principle | Role of the Azide Moiety | Example Application |

|---|---|---|---|

| Metabolic Glycan Labeling | Cells are fed unnatural azido-sugars which are incorporated into cell-surface glycans. nih.govnih.gov | Serves as a bioorthogonal handle on the cell surface for subsequent ligation. wikipedia.org | Imaging glycan dynamics in living cells and organisms. mdpi.com |

| Staudinger Ligation | Reaction of an azide with a triarylphosphine to form a stable amide bond. wikipedia.orgnih.gov | The target of the phosphine-containing probe. | Labeling azide-modified biomolecules with biotin or FLAG epitope tags for detection and purification. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free "click" reaction between an azide and a strained cyclooctyne (B158145). wikipedia.org | Reacts rapidly and specifically with the cyclooctyne probe. | Dual-color, time-resolved labeling of glycans during zebrafish embryogenesis. mdpi.com |

Integration with Advanced Manufacturing and Materials Fabrication Techniques

The robust and specific nature of azide-alkyne "click" chemistry has propelled the integration of molecules like this compound into the fabrication of advanced materials and functional surfaces. The azidoethyl group is an ideal chemical handle for modifying polymers and surfaces, enabling the creation of materials with tailored properties.